![molecular formula C8H10O4 B144821 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione CAS No. 5617-70-9](/img/structure/B144821.png)

6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione

Overview

Description

The compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is a spirocyclic dione, which is a class of compounds known for their unique structural features that include a bicyclic system with one carbon atom common to both rings. This structural motif is found in various natural products and synthetic compounds, which are often explored for their potential applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been demonstrated in the literature. For instance, 6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile, a compound closely related to the one , can be synthesized through the interaction of tetracyanoethylene with 2-bromo-5,5-dimethyl-1,3-cyclohexanedione . This method showcases the reactivity of spirocyclic diones with other reagents to form heterocyclic compounds, which could be extrapolated to the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by the presence of a spiro-connected cycloalkane and dione. X-ray analysis has been used to determine the structure of related compounds, such as the product of hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile, which resulted in a cyclopropane derivative . This analytical technique is crucial for confirming the stereochemistry and conformation of spirocyclic diones.

Chemical Reactions Analysis

Spirocyclic diones undergo various chemical reactions, including hydrolysis and reactions with alcohols and ketoximes. For example, hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile can lead to a mixture of cyclopropane carboxylic acid and a pyrrol derivative, depending on the conditions . Additionally, the reaction with alcohols and ketoximes can yield substituted dihydrofurans and tetrahydrochromenes . These reactions highlight the versatility of spirocyclic diones in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of spirocyclic diones are influenced by their rigid bicyclic structure. The presence of multiple functional groups, such as ketones and nitriles, can affect their reactivity, solubility, and stability. The hydrolysis behavior, as well as the ability to form various heterocyclic compounds, suggests that these compounds have significant synthetic utility and could be used as intermediates in the synthesis of complex molecules . The synthesis of substituted 1,6-dioxaspiro[3.4]octanes from related compounds further illustrates the potential of spirocyclic diones to serve as key building blocks in organic chemistry .

Scientific Research Applications

Reduction of Thermoset Shrinkage

The compound is used in reducing the shrinkage of thermosets. Ytterbium and lanthanum triflates initiate the curing of mixtures containing this compound and diglycidyl ether of bisphenol A. This results in materials with varied shrinkage and thermal degradability, linked to the comonomer ratio and initiator used (González et al., 2006).

Corrosion Inhibition

It's utilized in corrosion inhibition. The derivatives of this compound have been studied for their inhibition properties in protecting mild steel in hydrochloric acid. These compounds are effective inhibitors and their adsorption on steel is consistent with the Langmuir isotherm model (Chafiq et al., 2020).

Kinetic Analysis in Cationic Curing

This compound is involved in the kinetic analysis of thermal cationic cure reactions. The reaction kinetics of mixtures of this compound with diglycidylether of bisphenol A, initiated by ytterbium or lanthanum triflates, have been investigated using differential scanning calorimetry (González et al., 2007).

Hydrolysis Studies

Its hydrolysis in the presence of different acids has been studied, leading to the formation of various compounds, which are significant in understanding its chemical behavior (Kayukova et al., 2007).

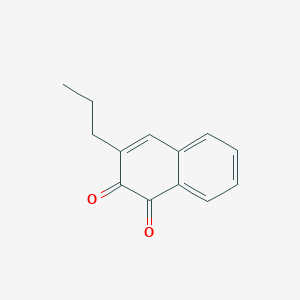

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of heterocyclic compounds. It reacts with alcohols and ketoximes to form compounds in the 2,3-dihydrofuran and 5,6,7,8-tetrahydro-4h-chromene series, showcasing its versatility in organic synthesis (Kayukova et al., 1998).

Safety and Hazards

When handling 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Mechanism of Action

Target of Action

The primary target of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione is Type II Dihydrofolate reductase . This enzyme is produced by bacteria in response to Trimethoprim as a defense mechanism .

Mode of Action

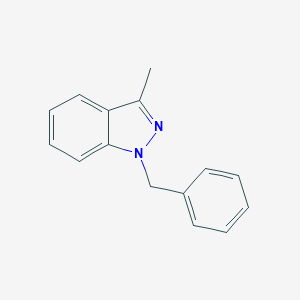

This compound acts as a reagent to synthesize Bis-benzimidazoles , which are inhibitors of Type II Dihydrofolate reductase . This interaction results in the inhibition of the enzyme, disrupting the bacteria’s defense mechanism .

Biochemical Pathways

The compound affects the dihydrofolate reductase pathway . By inhibiting the Type II Dihydrofolate reductase enzyme, it disrupts the production of tetrahydrofolate, a molecule that bacteria need for DNA synthesis . This leads to the inhibition of bacterial growth.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By inhibiting the Type II Dihydrofolate reductase enzyme, the compound prevents the bacteria from synthesizing DNA, thereby inhibiting their growth .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the compound’s stability and efficacy. The compound is a solid at room temperature , suggesting that it may be stable under a variety of conditions.

properties

IUPAC Name |

6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-7(2)11-5(9)8(3-4-8)6(10)12-7/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJVPXNVESYGDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(=O)C2(CC2)C(=O)O1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204702 | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5617-70-9 | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the compound 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione in organic synthesis?

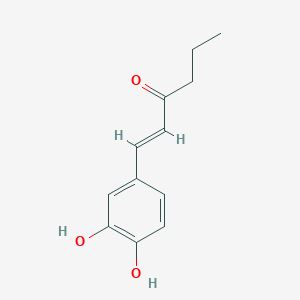

A: this compound is a valuable building block in organic synthesis, particularly for creating four-carbon chains through homo-Michael reactions. It also serves as a precursor for synthesizing various five- and six-membered heterocycles. []

Q2: How is this compound utilized in the synthesis of antiviral agents like Penciclovir and Famciclovir?

A: Researchers have developed a practical synthetic route for Penciclovir and Famciclovir using this compound. This compound acts as a readily available precursor for the diacetate side chain present in these antiviral drugs. It couples regioselectively with N2-acetyl-7-benzylguanine, leading to the formation of the key intermediate that is further transformed into Penciclovir and Famciclovir. []

Q3: Can you elaborate on the reaction of this compound with amines?

A: While the provided abstracts don't offer detailed information on the reaction of this compound with amines, one abstract mentions a study focusing on the structure of compounds resulting from this specific reaction. [] This suggests the reaction might involve ring-opening and subsequent modifications depending on the amine used.

Q4: Has this compound been investigated for corrosion inhibition properties?

A: Yes, a derivative of this compound, namely 1-benzoyl-2-(4-methoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione (Pt-5), has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments. Electrochemical analyses, including impedance spectroscopy and potentiodynamic polarization, alongside weight loss measurements, revealed Pt-5 exhibited a maximum inhibition efficiency of 92.85% at a specific concentration. This corrosion inhibition is attributed to the adsorption of Pt-5 onto the metal surface, following the Langmuir isotherm model. Further investigations, incorporating Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, corroborated the experimental findings and provided insights into the adsorption mechanism. []

Q5: Where can I find more information about the spectroscopic properties of this compound?

A: For detailed spectroscopic data on this compound, refer to the work by Maquestiau and Helferty cited in the provided abstract. [] This reference likely contains information on mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, which are crucial for structural characterization.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)